2-Formylthiophene-3-carboxylic acid 2-Formylthiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 19991-69-6
VCID: VC20765048
InChI: InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
SMILES: C1=CSC(=C1C(=O)O)C=O
Molecular Formula: C6H4O3S
Molecular Weight: 156.16 g/mol

2-Formylthiophene-3-carboxylic acid

CAS No.: 19991-69-6

Cat. No.: VC20765048

Molecular Formula: C6H4O3S

Molecular Weight: 156.16 g/mol

* For research use only. Not for human or veterinary use.

2-Formylthiophene-3-carboxylic acid - 19991-69-6

Specification

CAS No. 19991-69-6
Molecular Formula C6H4O3S
Molecular Weight 156.16 g/mol
IUPAC Name 2-formylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
Standard InChI Key IZHLGRWNUWACRX-UHFFFAOYSA-N
SMILES C1=CSC(=C1C(=O)O)C=O
Canonical SMILES C1=CSC(=C1C(=O)O)C=O

Introduction

Chemical Structure and Properties

Molecular Structure

2-Formylthiophene-3-carboxylic acid features a five-membered thiophene ring with a formyl group at position 2 and a carboxylic acid group at position 3. This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical reactions. The presence of the sulfur atom in the aromatic ring contributes to the compound's unique electronic properties, while the formyl and carboxylic acid groups provide sites for further chemical modifications .

Physical and Chemical Properties

The physical and chemical properties of 2-Formylthiophene-3-carboxylic acid are summarized in the table below:

PropertyValueSource
CAS Number19991-69-6
Molecular FormulaC6H4O3S
Molecular Weight156.159 g/mol
Density1.5±0.1 g/cm³
Boiling Point359.8±27.0 °C at 760 mmHg
Flash Point171.4±23.7 °C
AppearanceSolid
SolubilityLimited information available

The compound possesses a relatively high boiling point (359.8±27.0 °C), which is characteristic of compounds with carboxylic acid groups capable of forming strong hydrogen bonds. The density of 1.5±0.1 g/cm³ is also consistent with other functionalized thiophene derivatives. The presence of both the formyl and carboxylic acid groups contributes to the compound's relatively high flash point of 171.4±23.7 °C .

Synthesis Methods

Related Synthetic Procedures

The search results include information about the synthesis of related thiophene derivatives. For example, the synthesis of 5-bromothiophene-3-carboxylic acid involves the bromination of 3-thiophene carboxylic acid using bromine in glacial acetic acid . This approach demonstrates the feasibility of selectively functionalizing thiophene rings at specific positions, which is relevant to the synthesis of 2-Formylthiophene-3-carboxylic acid.

Similarly, the synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid involves three key steps: bromination, formylation (using the Vilsmeier-Haack reaction), and carboxylation. These steps could potentially be adapted for the synthesis of 2-Formylthiophene-3-carboxylic acid with appropriate modifications to achieve the desired substitution pattern.

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM6.4037 mL32.0184 mL64.0369 mL
5 mM1.2807 mL6.4037 mL12.8074 mL
10 mM0.6404 mL3.2018 mL6.4037 mL

These values are based on a molecular weight of 156.16 g/mol and represent the volume of solvent needed to achieve the specified concentration .

Current Research and Future Perspectives

Current Research Status

Research on 2-Formylthiophene-3-carboxylic acid appears to be primarily focused on its chemical properties and potential applications as a synthetic building block. The compound has been characterized in terms of its basic physical and chemical properties, and it is commercially available for research purposes.

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